Product packaging for 4-ethoxybutane-1-sulfonylchloride(Cat. No.:CAS No. 1343160-21-3)

4-ethoxybutane-1-sulfonylchloride

Cat. No.: B6616011
CAS No.: 1343160-21-3
M. Wt: 200.68 g/mol
InChI Key: YJXOAPODBGMUGS-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides as Reactive Intermediates in Advanced Synthetic Methodologies

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds characterized by a sulfonyl group attached to a chlorine atom. Their significance in modern organic synthesis stems from their high reactivity as electrophiles. fiveable.me The electron-withdrawing nature of the sulfonyl group renders the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity allows for the facile introduction of the sulfonyl group into organic molecules, which can then serve as a versatile functional handle for further transformations or as a protecting group. fiveable.me

The products derived from sulfonyl chlorides are of immense importance across various chemical industries. The reaction with amines yields sulfonamides, a structural motif present in numerous pharmaceutical drugs, including antibiotics and antihypertensive medications. fiveable.me Similarly, reaction with alcohols produces sulfonate esters, which are valuable intermediates in their own right, often used to activate alcohol functionalities for subsequent substitution or elimination reactions. fiveable.meperiodicchemistry.com Beyond these classical transformations, sulfonyl chlorides are utilized as sources of sulfenes, sulfonyl radicals, and even aryl or fluorinated alkyl groups, participating in reactions such as [2+2] cycloadditions, chlorosulfonylations, and various coupling reactions. magtech.com.cn Their role extends to being key intermediates in the synthesis of dyes, pigments, and as initiators for certain polymerization processes. quora.com

The broad utility of sulfonyl chlorides is underscored by the continuous development of new synthetic methods involving these reagents. Modern research focuses on expanding their reaction scope, improving reaction conditions to be milder and more selective, and applying them in complex molecule synthesis. sioc-journal.cn

Historical Context and Evolution of Alkyl Sulfonyl Chloride Chemistry in Academic Research

The chemistry of sulfonyl chlorides has a rich history, with early investigations laying the groundwork for their extensive use today. The discovery and development of sulfonamide drugs in the 1930s, stemming from the antibacterial activity of prontosil, a sulfonamide-containing dye, marked a turning point in the history of medicine and significantly spurred research into sulfonyl chloride chemistry. nih.gov

Historically, the synthesis of aryl sulfonyl chlorides was more established, often involving the treatment of aromatic compounds with chlorosulfonic acid. rsc.orgwikipedia.org The preparation of alkyl sulfonyl chlorides, however, presented more challenges. Early methods typically involved the direct chlorination of alkyl sulfonic acids or their salts, or the oxidative chlorination of thiols. rsc.orggoogle.com These methods often required harsh reagents and had limitations in terms of functional group tolerance. researchgate.net

The evolution of this field has been driven by the need for more efficient and versatile synthetic routes. Significant progress has been made in developing milder and more general methods for the preparation of both aryl and alkyl sulfonyl chlorides. For instance, the Meerwein procedure, which converts anilines to sulfonyl chlorides via diazotization followed by reaction with sulfur dioxide and a copper catalyst, provided a valuable alternative for aryl derivatives. rsc.org More recently, photocatalytic methods have emerged, offering sustainable alternatives for the synthesis of sulfonyl chlorides from diazonium salts under mild conditions. nih.gov

For alkyl sulfonyl chlorides, research has focused on expanding the range of accessible starting materials and improving reaction efficiency. Methods involving the addition of organometallic reagents like Grignard reagents to sulfuryl chloride or sulfur dioxide equivalents have been developed, although they can be complicated by side reactions. rsc.org The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has become an effective strategy for introducing the sulfonyl group, offering high compatibility with various functional groups. thieme-connect.comchemistryviews.org

Contemporary Research Trajectories for Long-Chain Alkyl Sulfonyl Chlorides, including 4-Ethoxybutane-1-sulfonylchloride

Contemporary research on long-chain alkyl sulfonyl chlorides, a class that includes this compound, is directed towards several key areas. A major focus is the development of novel synthetic methodologies that allow for their preparation with high chemo- and regioselectivity, particularly for complex molecules where traditional methods may fail. The incorporation of functional groups, such as the ethoxy group in this compound, within the alkyl chain is of particular interest as it allows for the synthesis of more complex and tailored molecules.

The reactivity of long-chain alkyl sulfonyl chlorides is being explored in a variety of modern synthetic transformations. Their use in transition metal-catalyzed cross-coupling reactions is a prominent area of investigation. These reactions, where the sulfonyl chloride can act as a precursor to sulfonyl radicals or other reactive species, enable the formation of carbon-carbon and carbon-heteroatom bonds in ways that complement traditional methods. sioc-journal.cn

Furthermore, the application of these building blocks in the synthesis of biologically active compounds and functional materials is a significant research driver. The sulfonamide and sulfonate ester derivatives of long-chain alkyl sulfonyl chlorides are of interest for their potential applications in medicinal chemistry and materials science. The long alkyl chain can impart specific physical properties, such as lipophilicity or altered solubility, which can be advantageous for drug design or the creation of specialized polymers and surfactants.

While specific research exclusively detailing this compound is not widely published, its chemical nature as a long-chain alkyl sulfonyl chloride with an ether functionality suggests its utility in the aforementioned areas. Its synthesis would likely follow modern methods for alkyl sulfonyl chloride preparation, and its reactivity would be analogous to other compounds in its class, serving as a versatile intermediate for the synthesis of complex sulfonamides and sulfonate esters.

Interactive Data Tables

Table 1: General Reactions of Sulfonyl Chlorides

Reaction TypeNucleophileProduct ClassGeneral Equation
Sulfonamide FormationAmine (R'-NH₂)SulfonamideR-SO₂Cl + 2 R'-NH₂ → R-SO₂-NH-R' + R'-NH₃⁺Cl⁻
Sulfonate Ester FormationAlcohol (R'-OH)Sulfonate EsterR-SO₂Cl + R'-OH + Base → R-SO₂-O-R' + Base·HCl
Friedel-Crafts SulfonylationArene (Ar-H)SulfoneR-SO₂Cl + Ar-H + Lewis Acid → R-SO₂-Ar + HCl
Reduction to SulfinateReducing AgentSulfinate SaltR-SO₂Cl + Na₂SO₃ → R-SO₂Na + NaCl + SO₂

Table 2: Properties of Representative Sulfonyl Chlorides

Compound NameFormulaMolar Mass ( g/mol )Physical State at STP
Methanesulfonyl chlorideCH₃SO₂Cl114.55Liquid
Benzenesulfonyl chlorideC₆H₅SO₂Cl176.62Colorless to yellow liquid
p-Toluenesulfonyl chlorideCH₃C₆H₄SO₂Cl190.65White solid
4-Ethoxybutane-1-sulfonyl chlorideC₆H₁₃ClO₃S200.68Not widely documented, presumed liquid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClO3S B6616011 4-ethoxybutane-1-sulfonylchloride CAS No. 1343160-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxybutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXOAPODBGMUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 4 Ethoxybutane 1 Sulfonylchloride

Direct Synthesis Approaches to Alkyl Sulfonyl Chlorides

The direct formation of the alkyl sulfonyl chloride functional group is a cornerstone of organic synthesis, with several reliable methods available. These approaches typically involve the simultaneous formation of the sulfur-carbon bond and oxidation/chlorination of a sulfur-containing starting material.

Sulfonation and Subsequent Chlorination Protocols

The synthesis of alkyl sulfonyl chlorides can be achieved through processes that introduce the sulfonyl chloride group onto an alkyl chain. One common strategy involves the chlorosulfonation of alkanes, although this can sometimes be aggressive. A more controlled and widely applicable approach begins with precursors such as S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea (B124793). organic-chemistry.orgorganic-chemistry.org These salts can then undergo oxidative chlorosulfonation using reagents like N-chlorosuccinimide (NCS) to yield the desired alkyl sulfonyl chlorides in good yields. organic-chemistry.orgorganic-chemistry.org This method is noted for its operational simplicity and the avoidance of hazardous reagents like chlorine gas. organic-chemistry.org

Another route involves the reaction of diazonium salts, derived from amines, with sulfur dioxide in the presence of copper salts, a process known as the Sandmeyer reaction. organic-chemistry.orgacs.org While traditionally used for aryl sulfonyl chlorides, modifications can allow for its application in alkyl systems. Furthermore, sulfonic acids or their salts can be directly converted to sulfonyl chlorides using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), though these reagents are known to be noxious. rsc.org

Oxidation and Halogenation of Thiols and Disulfides as Precursors

The oxidative chlorination of thiols and their corresponding disulfides represents a versatile and frequently employed pathway to sulfonyl chlorides. researchgate.net This transformation can be accomplished using a wide array of reagent systems, offering flexibility in terms of reaction conditions and substrate compatibility. organic-chemistry.org A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been reported as a highly reactive system for the direct and rapid conversion of thiols to sulfonyl chlorides at room temperature, often achieving high yields in minutes. organic-chemistry.orgorganic-chemistry.org Other effective systems include hydrogen peroxide with zirconium tetrachloride and a mixture of a nitrate (B79036) salt with chlorotrimethylsilane. organic-chemistry.org

The use of N-halosuccinimides is also prevalent. For instance, N-chlorosuccinimide (NCS) in conjunction with dilute hydrochloric acid or in a chlorosulfonation reaction with S-alkylisothiourea salts provides a robust method for sulfonyl chloride synthesis. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org These methods are often chemoselective and can be performed under mild conditions. organic-chemistry.orgorganic-chemistry.org

Reagent SystemPrecursorKey AdvantagesReference(s)
H₂O₂ / SOCl₂ThiolsHighly reactive, fast reaction times (minutes), mild conditions. organic-chemistry.org, organic-chemistry.org
H₂O₂ / ZrCl₄Thiols, DisulfidesHigh purity, short reaction times, avoids harsh reagents. organic-chemistry.org
Oxone / KClThiols, DisulfidesUses water as a green solvent, simple and rapid. rsc.org, rsc.org
NCS / HClThiolsGood yields, smooth oxidation. organic-chemistry.org
NCS / S-Alkylisothiourea saltsAlkyl Halides/MesylatesEnvironmentally friendly, avoids odorous thiols, scalable. organic-chemistry.org
BleachS-Alkylisothiourea saltsSimple, economic, environmentally and worker-friendly. organic-chemistry.org
NH₄NO₃ / HCl / O₂ThiolsMetal-free, uses oxygen as terminal oxidant, low waste. rsc.org

Precursor Chemistry and Functional Group Interconversions Leading to 4-Ethoxybutane-1-sulfonylchloride

The synthesis of a specific, functionalized molecule like 4-ethoxybutane-1-sulfonyl chloride often relies on the strategic modification of carefully chosen precursors. This involves both the formation of the sulfonyl chloride group from a suitable sulfur-containing analog and the introduction of the ethoxy group at the correct position.

Derivatization from Butane-1-sulfonic Acid Analogs

A logical approach to synthesizing 4-ethoxybutane-1-sulfonyl chloride is to start with a precursor that already contains the four-carbon chain and a sulfur functionality at the 1-position. Key intermediates in this class include 4-hydroxy-1-butanesulfonic acid and 4-chlorobutane-1-sulfonyl chloride.

The synthesis of 4-hydroxy-1-butanesulfonic acid can be achieved from precursors like 4-chlorobutanol. orgsyn.org The resulting sulfonic acid can then be converted to its cyclic ester, a sultone. orgsyn.org This sulfonic acid or its derivatives can subsequently be chlorinated using standard reagents like thionyl chloride or phosphorus pentachloride to yield the corresponding sulfonyl chloride. rsc.org

Alternatively, a more direct precursor is 4-chlorobutane-1-sulfonyl chloride. A documented synthesis for this compound involves the reaction of thiophane (tetrahydrothiophene) with chlorine in the presence of excess water. google.com This reaction provides a direct route to a bifunctional molecule that has the required sulfonyl chloride group and a reactive site (the C-Cl bond) for introducing the ethoxy moiety.

Integration of the Ethoxy Moiety via Established Ether Synthesis Principles (e.g., Williamson Ether Synthesis) in Precursor Design

The Williamson ether synthesis is a classic and highly reliable method for forming ether linkages, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. wikipedia.orgbyjus.com This principle is directly applicable to the synthesis of 4-ethoxybutane-1-sulfonyl chloride.

Two primary precursor strategies can be envisioned:

Ethylating a 4-hydroxy precursor: One could start with a precursor such as 4-hydroxybutane-1-thiol. The hydroxyl group would first be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide. This alkoxide would then be reacted with an ethylating agent like ethyl bromide or ethyl iodide to form 4-ethoxybutane-1-thiol. Subsequent oxidative chlorination of this thiol, as described in section 2.1.2, would yield the final product.

Reacting a 4-halo precursor with ethoxide: A more direct route would utilize a precursor like 4-chlorobutane-1-sulfonyl chloride. google.com In this scenario, sodium ethoxide (C₂H₅ONa), prepared by reacting ethanol (B145695) with sodium metal, would act as the nucleophile. It would attack the carbon atom bearing the chlorine, displacing the chloride ion and forming the desired ether linkage to give 4-ethoxybutane-1-sulfonyl chloride. wikipedia.org This approach is efficient, provided that the sulfonyl chloride group is stable to the reaction conditions.

The Williamson ether synthesis is generally preferred when using primary alkyl halides, as is the case with 4-chlorobutane derivatives, to minimize competing elimination reactions that can occur with secondary or tertiary halides. libretexts.orgyoutube.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of sulfonyl chlorides aims to reduce environmental impact and improve safety by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org Several modern synthetic methods for preparing sulfonyl chlorides align with these goals and are applicable to the synthesis of 4-ethoxybutane-1-sulfonyl chloride.

A significant advancement is the use of water as a reaction solvent. The oxyhalogenation of thiols and disulfides using an oxone-potassium chloride mixture proceeds efficiently in water, offering a much greener alternative to traditional organic solvents. rsc.orgrsc.org Another approach involves the metal-free, aerobic oxidation of thiols using ammonium (B1175870) nitrate and aqueous HCl, with air (oxygen) as the terminal oxidant. rsc.org This method is notable for producing low amounts of non-hazardous inorganic waste and avoiding halogenated solvents. rsc.org

The use of safer, more benign reagents is another key aspect. For example, methods utilizing bleach or N-chlorosuccinimide (NCS) to generate the sulfonyl chloride from S-alkylisothiourea salts avoid the handling of highly toxic and hazardous chlorine gas. organic-chemistry.orgorganic-chemistry.org The NCS-based method is also advantageous because the succinimide (B58015) byproduct can be recovered and recycled back into NCS, adhering to the principle of atom economy. organic-chemistry.orgacs.org

Green Chemistry PrincipleApplication in Sulfonyl Chloride SynthesisExample Method/ReagentReference(s)
Safer Solvents & Auxiliaries Replacing volatile organic solvents with water.Oxyhalogenation of thiols with Oxone/KCl in water. rsc.org, rsc.org
Prevention of Waste Using catalytic reagents and terminal oxidants like O₂ to minimize stoichiometric waste.Metal-free aerobic oxidation of thiols using NH₄NO₃/HCl/O₂. rsc.org
Safer Chemicals Avoiding highly toxic and hazardous reagents like chlorine gas and noxious chlorinating agents like SOCl₂.Bleach-mediated or NCS-mediated oxidative chlorosulfonation. organic-chemistry.org, organic-chemistry.org
Atom Economy Designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product.Recycling of succinimide byproduct in NCS-based syntheses. organic-chemistry.org, acs.org
Energy Efficiency Conducting reactions at ambient temperature and pressure.Many modern oxidative chlorination methods for thiols operate at room temperature. organic-chemistry.orgorganic-chemistry.org

Development of Sustainable Solvent Systems and Catalytic Protocols

The advancement of synthetic chemistry is increasingly linked to the adoption of sustainable practices, emphasizing the use of environmentally benign solvents and catalytic over stoichiometric reagents.

Sustainable Solvent Systems: A significant goal in green chemistry is to replace volatile and toxic organic solvents with safer alternatives. rsc.org For the synthesis of sulfonyl chlorides, water has emerged as a viable and highly effective medium. Research has demonstrated the oxyhalogenation of thiols and disulfides using an oxidant like Oxone in combination with a halide source (e.g., KCl) in water, affording high yields of the corresponding sulfonyl chlorides. rsc.org This approach avoids the use of corrosive reagents and simplifies workup procedures. rsc.org

Catalytic Protocols: Catalysis offers a pathway to milder reaction conditions, higher selectivity, and reduced waste. Several catalytic systems have been developed for sulfonyl chloride synthesis:

Zirconium-Catalyzed Oxidation: A notable method involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant with a catalytic amount of zirconium tetrachloride (ZrCl₄). organic-chemistry.org This protocol efficiently converts thiols and disulfides to sulfonyl chlorides in short reaction times under mild, room-temperature conditions, with water being the only theoretical byproduct. organic-chemistry.orgorganic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a frontier in sustainable synthesis. acs.org Heterogeneous, metal-free catalysts like potassium poly(heptazine imide) (K-PHI) can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.org This method offers high functional group tolerance and the catalyst can be easily recovered and reused, aligning with green chemistry principles. acs.org While initially developed for aryl sulfonyl chlorides, the principles of photocatalysis are being extended to a wider range of substrates.

Copper-Catalyzed Reactions: Copper complexes have been employed as catalysts in various sulfonylation reactions, including the synthesis of sulfonyl chlorides from olefins via a photo-ATRA (Atom Transfer Radical Addition) process. magtech.com.cnacs.org

The following table compares different sustainable approaches applicable to the synthesis of alkyl sulfonyl chlorides like 4-ethoxybutane-1-sulfonyl chloride.

MethodCatalyst/ReagentSolventKey Advantages
Oxidative Chlorination organic-chemistry.orgorganic-chemistry.orgH₂O₂ / cat. ZrCl₄Acetonitrile (B52724)Mild conditions, very short reaction times, high yields, water as the primary byproduct.
Oxyhalogenation rsc.orgOxone / KClWaterUtilizes a green solvent, rapid reaction, avoids toxic and corrosive reagents.
N-Chlorosuccinimide (NCS) Chlorosulfonation organic-chemistry.orgNCS / HClAcetonitrile/H₂ORecyclable byproduct (succinimide), mild conditions, operationally simple, scalable.
Heterogeneous Photocatalysis acs.orgPotassium Poly(heptazine imide)AcetonitrileMetal-free, reusable catalyst, utilizes visible light, high functional group tolerance.

Strategies for Enhanced Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. Traditional sulfonyl chloride syntheses, often relying on reagents like chlorosulfonic acid or stoichiometric amounts of phosphorus oxychloride, suffer from poor atom economy and generate significant hazardous waste. researchgate.net Modern strategies focus on maximizing the incorporation of reactant atoms into the final product and minimizing byproducts.

Key Strategies:

Use of Dual-Function Reagents: Reagents like N-chlorosuccinimide (NCS) act as both an oxidant and a chloride source. organic-chemistry.org This simplifies the reaction setup and improves atom economy compared to using separate reagents.

Catalytic Systems: As discussed previously, catalytic methods inherently improve atom economy by reducing the need for stoichiometric activating agents. organic-chemistry.orgacs.org

Recycling Byproducts: A prime example of waste minimization is the synthesis of sulfonyl chlorides from S-alkylisothiourea salts using NCS. organic-chemistry.orgorganic-chemistry.org The water-soluble byproduct, succinimide, can be conveniently recovered from the aqueous phase and re-chlorinated to regenerate the starting reagent, NCS, creating a nearly closed-loop process. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

In Situ Reagent Generation: Continuous flow systems can enable the safe, in situ generation of hazardous reagents like sulfur dioxide, avoiding the risks associated with storage and transport while improving reaction efficiency. rsc.orgorgsyn.org

Starting Material Selection: The choice of starting material is crucial. Syntheses starting from thiols or disulfides using reagents like H₂O₂ or NCS are generally more atom-economical than multi-step routes. organic-chemistry.orgorganic-chemistry.org The synthesis from S-alkylisothiourea salts, which can be easily prepared from inexpensive thiourea and the corresponding alkyl halide (e.g., 4-ethoxy-1-chlorobutane), presents a highly efficient and environmentally friendly pathway. organic-chemistry.org

Optimization of Reaction Conditions for Efficient Laboratory-Scale and Scalable Production

Optimizing reaction parameters is critical for transitioning a synthetic method from laboratory discovery to efficient, large-scale production. This involves systematically varying conditions such as temperature, solvent, reagent stoichiometry, and reaction time to maximize yield and purity while ensuring safety and cost-effectiveness.

Laboratory-Scale Optimization: Studies often begin by screening various reagents and solvents. For instance, in the synthesis of sulfonyl chlorides from sulfonyl hydrazides, a screening of different chloride sources and solvents identified N-chlorosuccinimide (NCS) in acetonitrile (CH₃CN) as the optimal combination, providing a near-quantitative yield at room temperature. nih.gov The results of such an optimization are often presented in tabular form to compare the efficacy of different conditions.

Table: Optimization of Halogen Source for Sulfonyl Halide Synthesis Adapted from a study on the synthesis of sulfonyl halides from sulfonyl hydrazides, demonstrating a typical optimization process. nih.gov

EntryHalogen SourceSolventYield (%)
1MgCl₂CH₃CN0
2CuClCH₃CN38
3NCSCH₃CN99
4NCSDCM75
5NCSTHF68
6NBSCH₃CN87

Scalable Production and Continuous Flow Chemistry: For industrial applications, scalability is paramount. A method must be robust, safe, and economically viable on a large scale. organic-chemistry.org The conversion of S-alkylisothiourea salts using NCS has been successfully scaled up, demonstrating its practicality. nih.gov

Continuous flow chemistry offers significant advantages for scalable production. rsc.orgrsc.org Reactions are performed in a small, continuously flowing stream rather than a large batch reactor. This technology provides:

Enhanced Safety: The small reactor volume minimizes the risk associated with highly exothermic reactions or hazardous reagents. rsc.org

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to better yields and fewer byproducts. rsc.org

High Throughput: Despite the small reactor size, continuous operation can lead to very high space-time yields. For example, a continuous flow synthesis of sulfonyl chlorides from disulfides achieved a space-time yield of 6.7 kg L⁻¹ h⁻¹ with a short residence time of just 41 seconds. rsc.orgrsc.org

The optimization of a continuous flow process for sulfonyl chloride synthesis involves adjusting parameters like flow rate and temperature to maximize product output and purity, demonstrating a clear pathway to efficient and safe industrial-scale production. rsc.org

Mechanistic Investigations of Reactions Involving 4 Ethoxybutane 1 Sulfonylchloride

Nucleophilic Substitution Reactions Mediated by 4-Ethoxybutane-1-sulfonylchloride

The sulfonyl chloride group is a highly reactive electrophile, making it susceptible to attack by a wide range of nucleophiles. fiveable.me This reactivity is driven by the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group. fiveable.me The primary reactions in this class are the formation of sulfonamides and sulfonate esters.

Formation of Sulfonamides with Amine Nucleophiles

The reaction between a sulfonyl chloride and a primary or secondary amine is a classic and reliable method for the synthesis of sulfonamides. wikipedia.orglibretexts.org In this process, 4-ethoxybutane-1-sulfonyl chloride would react with an amine, where the amine's lone pair of electrons attacks the electrophilic sulfur atom. This is followed by the expulsion of a chloride ion and deprotonation of the nitrogen, typically by a base like pyridine, to yield the stable N-substituted 4-ethoxybutane-1-sulfonamide. wikipedia.org The reaction is generally robust and can be performed with a wide variety of amine substrates. nih.gov

R¹R²NH + C₂H₅O(CH₂)₄SO₂Cl → C₂H₅O(CH₂)₄SO₂NR¹R² + HCl

This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. libretexts.org

Synthesis of Sulfonate Esters with Alcohol Nucleophiles

Analogous to the formation of sulfonamides, 4-ethoxybutane-1-sulfonyl chloride readily reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to form sulfonate esters. youtube.comeurjchem.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center and displacing the chloride leaving group. youtube.comyoutube.com The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction. youtube.com

The resulting 4-ethoxybutane-1-sulfonate esters are exceptionally good leaving groups in subsequent nucleophilic substitution or elimination reactions, often compared to halides in their reactivity. periodicchemistry.com This "activation" of an alcohol is a cornerstone of organic synthesis. youtube.com

The general reaction is:

R-OH + C₂H₅O(CH₂)₄SO₂Cl → C₂H₅O(CH₂)₄SO₂OR + HCl

NucleophileReagentProduct TypeGeneral Conditions
Primary/Secondary AmineThis compoundSulfonamidePresence of a base (e.g., pyridine), typically in a suitable solvent. wikipedia.org
AlcoholThis compoundSulfonate EsterPresence of a base (e.g., pyridine), typically in a suitable solvent. youtube.com

Elucidation of Mechanistic Pathways (e.g., Sₙ1, Sₙ2) and Stereochemical Control

The precise mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of detailed study. For most sulfonyl chlorides, including alkyl derivatives like 4-ethoxybutane-1-sulfonyl chloride, the reaction is generally considered to proceed through a single transition state, analogous to an Sₙ2 mechanism, rather than a stepwise addition-elimination pathway that would involve a pentacoordinate sulfur intermediate. mdpi.comnih.gov Theoretical studies support a synchronous Sₙ2 process for chloride-for-chloride exchange in arenesulfonyl chlorides. mdpi.comnih.gov

A key feature of the reaction with alcohols to form sulfonate esters is the stereochemical outcome. Because the reaction occurs at the sulfonyl sulfur and does not break the C-O bond of the alcohol, the configuration of a chiral carbon atom bearing the hydroxyl group is retained in the resulting sulfonate ester. youtube.comlibretexts.org This retention of stereochemistry is synthetically valuable, as the newly formed sulfonate ester can then undergo a subsequent Sₙ2 reaction with a different nucleophile, leading to a predictable inversion of stereochemistry at the carbon center. youtube.com

Radical Reaction Pathways Initiated or Propagated by this compound Derivatives

Beyond their role in nucleophilic substitutions, sulfonyl chlorides are valuable precursors for generating sulfonyl radicals. researchgate.netmagtech.com.cn These radical species open up a host of modern synthetic transformations that are distinct from ionic pathways.

Generation and Reactivity of Sulfonyl Radicals

The 4-ethoxybutane-1-sulfonyl radical, C₂H₅O(CH₂)₄SO₂•, can be generated from its parent sulfonyl chloride. Modern methods often employ photoredox catalysis, where a photocatalyst, upon irradiation with visible light, can induce a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of the sulfonyl radical. rsc.orgacs.orgcam.ac.uk

Once generated, sulfonyl radicals are versatile intermediates. They can add to unsaturated systems like alkenes and alkynes, initiating further transformations. acs.org The reactivity of the sulfonyl radical is a key element in carbon-sulfur bond-forming reactions, which are of growing importance in medicinal chemistry. cam.ac.uk

Role in Cascade and Cyclization Reactions

Sulfonyl radicals are particularly effective in initiating radical cascade and cyclization reactions. rsc.orgresearchgate.net In a typical sequence, the initially formed 4-ethoxybutane-1-sulfonyl radical could add to an alkene. nih.gov The resulting carbon-centered radical could then participate in an intramolecular cyclization onto another unsaturated moiety within the same molecule. researchgate.netnih.gov

A common terminating step in such cascades is the β-elimination of the sulfonyl radical, which can regenerate the radical species to propagate a chain reaction while forming a stable product, such as an imine from an ene sulfonamide precursor. nih.gov These radical cyclizations are powerful tools for constructing complex cyclic and polycyclic structures in a single, efficient step. rsc.orgnih.gov

Participation in Multi-Component Reactions for Molecular Complexity Generation

A thorough search of chemical literature and databases reveals no instances of this compound being utilized in multi-component reactions (MCRs). MCRs are powerful tools for synthesizing complex molecules in a single step, and various sulfonyl-containing compounds have been employed in these reactions. nih.govresearchgate.netsemanticscholar.org However, there are no published reports or research findings that specifically describe the participation or mechanistic role of this compound in any MCR, precluding any detailed discussion or data presentation on this topic.

Kinetic and Thermodynamic Analyses of Reaction Mechanisms

There are no specific kinetic or thermodynamic data available for reactions involving this compound. While kinetic studies have been performed on other sulfonyl chlorides, such as arenesulfonyl chlorides, to elucidate reaction mechanisms like nucleophilic substitution, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation. nih.govdntb.gov.ua The scientific record lacks any published kinetic rate constants, activation parameters, or thermodynamic profiles for the reactions of this specific compound.

Applications of 4 Ethoxybutane 1 Sulfonylchloride in Advanced Organic Synthesis and Derivatization

Formation of Carbon-Sulfur Bonds in Complex Organic Frameworks

The creation of carbon-sulfur bonds is a cornerstone of modern organic synthesis, leading to the formation of sulfones, which are integral components of numerous pharmaceuticals and functional materials.

The direct conversion of C-H bonds to C-S bonds represents an efficient and atom-economical strategy for molecular construction. While methods for the direct sulfonylation of C-H bonds are known, they typically require specific catalytic systems or directing groups to achieve selectivity. sci-hub.se There are no documented instances of 4-ethoxybutane-1-sulfonyl chloride being used in such transformations. Generally, these reactions are facilitated by transition metal catalysts or proceed through radical intermediates. sci-hub.se

The addition of sulfonyl chlorides across carbon-carbon multiple bonds is a common method for introducing sulfonyl functionalities. The regiochemical and stereochemical outcome of these additions can often be controlled by the choice of reaction conditions, such as the use of radical initiators or transition-metal catalysts. For example, iron-catalyzed additions of arylsulfonyl chlorides to terminal alkynes have been reported to yield (E)-β-chlorovinylsulfones with high selectivity. acs.orgnih.gov Furthermore, visible-light-induced photocatalysis has been employed for the chlorosulfonylation of internal alkynes. rsc.org Despite these advances, specific studies on the addition of 4-ethoxybutane-1-sulfonyl chloride to alkenes and alkynes, along with corresponding data, are not available.

Synthesis of Diverse Organic Scaffolds and Chemical Probes

The sulfonyl chloride functional group is highly versatile and can be readily converted into a range of other functionalities, making it a valuable tool for the synthesis of diverse molecular structures.

Sulfonamides, readily synthesized from sulfonyl chlorides and amines, represent a privileged scaffold in medicinal chemistry, with members of this class exhibiting a wide array of biological activities. sigmaaldrich.comnih.govorganic-chemistry.org The chlorine atom of the sulfonyl chloride acts as a good leaving group, facilitating nucleophilic attack by amines to form robust sulfonamide linkages. Although a vast number of biologically active sulfonamides have been synthesized from various sulfonyl chlorides, there is no specific mention in the literature of 4-ethoxybutane-1-sulfonyl chloride being used as a building block for such purposes.

Chemical derivatization is a technique employed to modify an analyte to enhance its separation and/or detection in analytical procedures like chromatography. nih.govnih.gov Sulfonyl chlorides can serve as derivatizing reagents for compounds containing functional groups such as primary and secondary amines or phenols. sci-hub.senih.govresearchgate.netchemicalbook.com The resulting sulfonamides or sulfonate esters often display improved chromatographic properties and increased detector response. A classic example is the use of dansyl chloride for the derivatization of amines. While the general principle is well-established, the specific application of 4-ethoxybutane-1-sulfonyl chloride as a derivatization agent has not been reported.

Exploration of Catalytic Roles or Co-catalytic Enhancements of Derived Species

A thorough search of the scientific literature did not yield any information on the catalytic or co-catalytic properties of any species derived from 4-ethoxybutane-1-sulfonyl chloride.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

Given the lack of specific information on 4-ethoxybutane-1-sulfonyl chloride, a discussion on the development of novel synthetic methodologies leveraging its unique reactivity profile is purely speculative. In theory, the presence of an ethoxy group at the 4-position of the butane (B89635) chain could introduce specific solubility characteristics and potentially influence the reactivity of the sulfonyl chloride group through steric or electronic effects.

Hypothetically, its unique reactivity could be explored in several areas:

Intramolecular Cyclization Reactions: The flexible butane chain could facilitate intramolecular reactions, leading to the formation of novel heterocyclic compounds containing a sulfonyl group. The ether linkage might influence the regioselectivity of such cyclizations.

Derivatization for Specific Applications: The ethoxy group could be a handle for further functionalization, allowing for the creation of a library of derivatives with tailored properties. These derivatives could be screened for applications in medicinal chemistry or materials science.

Polymer Chemistry: As a bifunctional molecule, it could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers with unique properties conferred by the sulfonyl group and the ether linkage.

However, without experimental data, these remain theoretical possibilities. The development of any novel methodology would first require a reliable and documented synthesis of 4-ethoxybutane-1-sulfonyl chloride itself, followed by a thorough investigation of its reactivity with various substrates.

Data on Analogous Compounds

To provide some context, the table below presents information on analogous sulfonyl chlorides for which data is available. It is crucial to note that these are different compounds, and their properties should not be directly extrapolated to 4-ethoxybutane-1-sulfonyl chloride.

Compound NameMolecular FormulaCAS NumberKey Application Areas
4-Phenoxybutane-1-sulfonyl chlorideC10H13ClO3S1004304-94-2Medicinal chemistry, drug discovery
4-Chlorobutane-1-sulfonyl chlorideC4H8Cl2O2S1633-84-7Organic synthesis
Ethanesulfonyl chlorideC2H5ClO2S594-44-5Intermediate in synthesis
4-Methoxybenzenesulfonyl chlorideC7H7ClO3S98-68-0Protecting group, synthesis of sulfonamides

Interactive Data Table: The data in the table above is for illustrative purposes only and highlights the type of information that is currently unavailable for 4-ethoxybutane-1-sulfonyl chloride.

Advanced Analytical and Spectroscopic Characterization in Research Pertaining to 4 Ethoxybutane 1 Sulfonylchloride Reactions

In-situ Reaction Monitoring Techniques for Real-time Process Understanding (e.g., ReactIR for acid chloride intermediates)

In-situ reaction monitoring has revolutionized the study of chemical processes by providing a continuous stream of data as the reaction occurs, eliminating the need for offline sampling which can be disruptive and may not accurately represent the bulk reaction conditions. chemicalbook.com Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes like ReactIR, is a powerful tool for real-time analysis. nih.govyoutube.com This technique is highly effective for tracking the concentration changes of key reactants, intermediates, and products throughout a reaction. mt.com

In the context of reactions involving sulfonyl chlorides, ReactIR can be instrumental in monitoring the formation and consumption of critical species. For instance, in the synthesis of sulfonamides, the sulfonyl chloride is a key intermediate. mt.comsigmaaldrich.com The progress of the reaction of a carboxylic acid with a chlorinating agent like thionyl chloride to form an acid chloride, and its subsequent conversion to an amide, can be readily followed by observing the characteristic infrared absorption bands of each functional group. mt.com

Illustrative Data for In-situ FTIR Monitoring of a Related Reaction:

Reaction SpeciesCharacteristic IR Band (cm⁻¹)Observation
Carboxylic Acid (R-COOH)~1710Decrease in intensity over time
Acid Chloride (R-COCl)~1800Appears and then decreases in intensity
Amine (R'-NH₂)~3300-3400 (N-H stretch)Decrease in intensity over time
Amide (R-CONHR')~1650 (Amide I), ~1550 (Amide II)Increase in intensity over time

This table is illustrative and shows typical wavenumber ranges for the functional groups involved in an amide formation reaction, which is analogous to reactions that could be monitored for derivatives of 4-ethoxybutane-1-sulfonyl chloride.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the nuclei, allowing for the determination of the carbon-hydrogen framework of a molecule. rsc.org

While specific NMR data for 4-ethoxybutane-1-sulfonyl chloride is not widely published, data for analogous straight-chain sulfonyl chlorides like butane-1-sulfonyl chloride can provide insight into the expected spectral features. acdlabs.com For example, the protons alpha to the sulfonyl chloride group in butane-1-sulfonyl chloride appear at approximately 3.68 ppm, indicating the strong electron-withdrawing nature of the -SO₂Cl group. acdlabs.com

Expected ¹H NMR Chemical Shifts for 4-Ethoxybutane-1-sulfonyl chloride:

ProtonsMultiplicityApproximate Chemical Shift (ppm)
CH₃ (ethoxy)Triplet1.2
O-CH₂ (ethoxy)Quartet3.5
O-CH₂ (butyl)Triplet3.6
-CH₂- (butyl, position 3)Multiplet1.8
-CH₂- (butyl, position 2)Multiplet2.1
-CH₂-SO₂ClTriplet3.7

This table presents predicted chemical shifts based on standard NMR principles and data from similar structures. Actual values may vary.

High-Resolution Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis in Reaction Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition with high confidence. nih.govmdpi.com This technique is invaluable in reaction studies to confirm the identity of products and to analyze complex mixtures. acs.org Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecules before they are analyzed by a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) detector. nih.govnih.gov

In the study of reactions involving 4-ethoxybutane-1-sulfonyl chloride, HRMS would be used to confirm the mass of the final products, such as sulfonamides or sulfonate esters, to within a few parts per million (ppm) of the calculated exact mass. nih.gov Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to piece together the molecule's connectivity. For example, in the analysis of sulfonamides, characteristic fragmentation patterns can help to identify the sulfonyl and amine portions of the molecule. nih.govnih.gov

Illustrative HRMS Data for a Hypothetical Sulfonamide Derivative:

Let's consider a hypothetical sulfonamide formed from the reaction of 4-ethoxybutane-1-sulfonyl chloride with aniline (B41778) (C₆H₅NH₂).

ParameterValue
Product Name N-phenyl-4-ethoxybutane-1-sulfonamide
Molecular Formula C₁₂H₁₉NO₃S
Calculated Exact Mass 257.1086
Observed m/z (HRMS) 257.1089
Mass Accuracy < 5 ppm

This table illustrates the type of data obtained from an HRMS experiment, confirming the elemental composition of a reaction product.

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds in the solid state. chemicalbook.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice. nih.govrsc.org

For derivatives of 4-ethoxybutane-1-sulfonyl chloride that are crystalline solids, such as certain sulfonamides or other solid products, X-ray crystallography can provide definitive proof of their structure. nih.govacs.org This technique is particularly useful for resolving any ambiguities that may remain after analysis by spectroscopic methods like NMR and MS, such as determining the relative stereochemistry of chiral centers or the conformation of the molecule in the solid state. While obtaining suitable crystals for analysis can be a challenge, the structural information gleaned is unparalleled in its detail and accuracy. chemicalbook.comnih.gov

Although no specific X-ray crystallographic data for derivatives of 4-ethoxybutane-1-sulfonyl chloride were found in the searched literature, the general principles of the technique are widely applied to sulfonamide derivatives, providing crucial insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov

Theoretical and Computational Chemistry Studies on 4 Ethoxybutane 1 Sulfonylchloride Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the three-dimensional structure and electronic landscape of molecules. For a molecule like 4-ethoxybutane-1-sulfonyl chloride, these methods can predict its most stable conformations, the distribution of electron density, and key properties that govern its reactivity.

The flexible butyl chain and the rotatable ethoxy group in 4-ethoxybutane-1-sulfonyl chloride suggest the existence of multiple conformational isomers. Conformational analysis using computational methods, analogous to studies on other alkyl chains, would involve mapping the potential energy surface by systematically rotating the dihedral angles of the C-C and C-O bonds.

It is expected that the lowest energy conformers would adopt a staggered arrangement to minimize steric hindrance, a principle well-established in conformational analysis of alkanes. The relative energies of different conformers (e.g., anti vs. gauche) can be calculated to determine their population distribution at a given temperature. While specific energetic data for 4-ethoxybutane-1-sulfonyl chloride is not available, studies on similar small organic molecules provide expected energy differences between conformers.

Table 1: Hypothetical Relative Energies of Key Conformers of the Butyl Chain in 4-Ethoxybutane-1-sulfonyl chloride (Illustrative)

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti~180°0.0
Gauche~60°0.9
Eclipsed~0°> 5.0
Note: These are illustrative values based on general principles of alkane conformational analysis and are not from direct computation on 4-ethoxybutane-1-sulfonyl chloride.

The molecular electrostatic potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govmdpi.com The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying electron density.

For 4-ethoxybutane-1-sulfonyl chloride, the MESP surface would likely show the following features:

Negative Potential (Red/Yellow): The oxygen atoms of the sulfonyl group (-SO₂Cl) and the ether oxygen would exhibit the most negative electrostatic potential. nih.gov These regions are electron-rich and are the most likely sites for electrophilic attack.

Positive Potential (Blue): The sulfur atom of the sulfonyl chloride group is directly bonded to two highly electronegative oxygen atoms and a chlorine atom, making it highly electron-deficient and thus a primary site for nucleophilic attack. nih.gov The hydrogen atoms, particularly those on the carbon adjacent to the sulfonyl group, would also show a positive potential.

The MESP provides a qualitative prediction of reactivity, indicating that nucleophiles will preferentially attack the sulfur atom, which is a common reaction pathway for sulfonyl chlorides. mdpi.comnih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. mdpi.comnih.gov The reactions of sulfonyl chlorides, such as hydrolysis or aminolysis, are of significant interest.

For the reaction of 4-ethoxybutane-1-sulfonyl chloride with a nucleophile (e.g., water or an amine), computational methods can be used to map the entire reaction pathway. This involves locating the structures of the reactants, transition state(s), intermediates, and products on the potential energy surface.

Studies on the solvolysis of alkanesulfonyl chlorides suggest that the reaction typically proceeds through a concerted Sₙ2-like mechanism. nih.govnih.govmdpi.com In this mechanism, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single step. DFT calculations can be employed to optimize the geometry of the trigonal bipyramidal transition state and calculate its energy. mdpi.comnih.gov

The activation barrier (ΔG‡), which is the difference in Gibbs free energy between the reactants and the transition state, can be calculated. From the activation barrier, the rate constant (k) for the reaction can be estimated using transition state theory. While specific values for 4-ethoxybutane-1-sulfonyl chloride are not available, studies on similar sulfonyl chlorides provide a basis for what to expect. cdnsciencepub.com

Table 2: Illustrative Calculated Activation Parameters for the Hydrolysis of an Alkanesulfonyl Chloride

ParameterCalculated Value
ΔH‡ (kcal/mol)15 - 20
ΔS‡ (cal/mol·K)-10 to -20
ΔG‡ (kcal/mol)20 - 25
Note: These are typical ranges observed in computational studies of the hydrolysis of simple alkanesulfonyl chlorides and are for illustrative purposes only.

Solvent plays a crucial role in the reactions of sulfonyl chlorides. nih.govnih.govmdpi.com Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit Solvent Models (e.g., PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the reaction profile.

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide detailed insights into specific solvent-solute interactions, such as hydrogen bonding to the oxygen atoms of the sulfonyl group, which can stabilize the transition state. nih.gov

For the hydrolysis of 4-ethoxybutane-1-sulfonyl chloride, explicit water molecules would be expected to form a hydrogen-bonding network that facilitates the nucleophilic attack and the departure of the chloride ion. nih.gov

Investigation of Structure-Reactivity Relationships (SAR) through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their chemical reactivity or biological activity. oncodesign-services.com For a series of substituted alkanesulfonyl chlorides, computational methods can be used to quantify how changes in the alkyl chain affect the reactivity of the sulfonyl chloride group.

By systematically modifying the structure of 4-ethoxybutane-1-sulfonyl chloride (e.g., by changing the length of the alkyl chain, or the nature of the alkoxy group) and calculating properties such as the charge on the sulfur atom, the energy of the LUMO (Lowest Unoccupied Molecular Orbital), and the activation energy for a model reaction, a quantitative structure-reactivity relationship (QSRR) can be developed.

For instance, it is generally observed that electron-withdrawing substituents on the alkyl chain increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, bulky substituents near the reaction center can introduce steric hindrance, slowing down the reaction. nih.gov While a specific SAR study for 4-ethoxybutane-1-sulfonyl chloride is not available, the principles derived from studies on other sulfonyl chlorides would be applicable. nih.gov

Predictive Modeling for Designing Novel Transformations and Derivatizations

The advancement of computational chemistry has ushered in an era of predictive modeling, enabling the rational design of novel chemical transformations and the derivatization of complex molecules. For a compound such as 4-ethoxybutane-1-sulfonyl chloride, these in silico approaches offer a powerful toolkit to explore its synthetic potential, predict reaction outcomes, and design new derivatives with desired properties, all while minimizing experimental costs and time. Predictive modeling in this context largely revolves around two interconnected areas: the prediction of reactivity and the design of new molecular entities.

Machine learning and quantitative structure-activity relationship (QSAR) models are at the forefront of predicting the outcomes of chemical reactions. tue.nlresearchgate.netnih.govtandfonline.comrsc.orgrsc.orgresearchgate.netnih.gov These models are trained on large datasets of known reactions to learn the complex relationships between the structure of reactants, reagents, catalysts, and the resulting reaction yield, selectivity, and rate. rsc.org For 4-ethoxybutane-1-sulfonyl chloride, such models can be employed to predict its behavior in various transformations.

One of the most common reactions of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. nih.gov Predictive models, often employing random forest or neural network algorithms, can forecast the yield of sulfonamide formation with a given amine. tue.nl These models typically use a set of molecular descriptors for both the sulfonyl chloride and the amine as input. These descriptors can include constitutional indices, topological indices, and quantum-chemically calculated properties. scbdd.comnih.govunimib.itresearchgate.netalvascience.com

For instance, a hypothetical machine learning model could be used to predict the yield of the reaction between 4-ethoxybutane-1-sulfonyl chloride and a series of substituted anilines. The model would consider descriptors for 4-ethoxybutane-1-sulfonyl chloride, such as its molecular weight, polarizability, and the partial charge on the sulfur atom, alongside descriptors for the anilines, such as their basicity (pKa), electronic substituent parameters (Hammett constants), and steric parameters.

Table 1: Hypothetical Predicted Yields for the Sulfonamide Formation from 4-Ethoxybutane-1-sulfonyl chloride and Substituted Anilines using a Machine Learning Model.

Amine (Substituted Aniline)Predicted Yield (%)Key Descriptor (Amine)
Aniline (B41778)85pKa = 4.6
4-Methoxyaniline92pKa = 5.3
4-Nitroaniline65pKa = 1.0
2,6-Dimethylaniline55Steric Hindrance

This table is illustrative and the data is hypothetical, generated based on established principles of sulfonyl chloride reactivity and machine learning models for similar reactions.

Beyond predicting yields, machine learning models can also be crucial in predicting the regioselectivity of reactions. rsc.orgrsc.orgresearchgate.netnih.gov While the sulfonyl chloride group itself has a defined point of reaction at the sulfur atom, if the reaction involves another functional group on a more complex substrate, predicting the site of reaction can be challenging. For derivatizations of 4-ethoxybutane-1-sulfonyl chloride that might involve, for example, a subsequent reaction on a product containing an aromatic ring, machine learning models trained on vast datasets of aromatic substitutions could predict the most likely position of functionalization. rsc.orgresearchgate.net

The design of novel derivatives of 4-ethoxybutane-1-sulfonyl chloride with specific desired properties, such as enhanced biological activity or improved material characteristics, is another key application of predictive modeling. nih.govnih.govzenodo.org This process, often termed in silico design, involves the generation of virtual libraries of candidate molecules and their subsequent evaluation using computational methods.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. researchgate.net A QSAR model is a mathematical relationship that correlates the chemical structure of a compound with a specific activity. researchgate.net To design novel derivatives of 4-ethoxybutane-1-sulfonyl chloride, one would first need to synthesize a small, diverse set of derivatives and measure their activity for a particular application (e.g., enzyme inhibition, antibacterial activity).

With this initial dataset, a QSAR model can be built. This model would use calculated molecular descriptors of the synthesized derivatives as independent variables and their measured activity as the dependent variable. Once a statistically robust QSAR model is established, it can be used to predict the activity of virtual derivatives of 4-ethoxybutane-1-sulfonyl chloride that have not yet been synthesized.

Table 2: Illustrative QSAR Model for Predicting the Inhibitory Potency (IC50) of Hypothetical Sulfonamide Derivatives of 4-Ethoxybutane-1-sulfonyl chloride.

Derivative (R group on Sulfonamide)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted IC50 (µM)
Phenyl245.322.1554.612.5
4-Chlorophenyl279.762.8554.68.2
4-Hydroxyphenyl261.321.8574.85.1
Naphthyl295.383.2054.615.8

This table is illustrative. The data is hypothetical and based on the principles of QSAR modeling. The predicted IC50 values are for demonstration purposes.

The descriptors used in such a QSAR model can be varied and selected based on their correlation with the observed activity. This allows for the identification of key structural features that are either beneficial or detrimental to the desired property. For instance, the model might reveal that increasing the polar surface area while maintaining a moderate lipophilicity (LogP) leads to higher potency. Armed with this knowledge, medicinal chemists can rationally design new derivatives of 4-ethoxybutane-1-sulfonyl chloride with a higher probability of success.

Retrosynthetic Analysis of Target Molecules Featuring 4 Ethoxybutane 1 Sulfonylchloride Derived Synthons

Disconnection Strategies Involving the Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group is a versatile handle in organic synthesis, primarily due to its ability to react with a wide array of nucleophiles to form stable sulfonamides, sulfonate esters, and sulfones. In retrosynthesis, the disconnection of these linkages points directly to the corresponding sulfonyl chloride as a critical synthon.

Retrosynthetic analysis often begins by identifying one-group or two-group disconnections, which are fundamental strategies for simplifying a target molecule.

One-Group C-S Disconnection: For a target molecule containing a sulfonamide or a sulfonate ester, a one-group C-S or S-O disconnection, respectively, is the most logical starting point. This involves breaking the bond between the sulfur atom and the heteroatom (nitrogen in sulfonamides, oxygen in sulfonate esters). This disconnection leads to a sulfonyl chloride synthon and an amine or alcohol synthon. For instance, the retrosynthesis of a sulfonamide derived from 4-ethoxybutane-1-sulfonyl chloride would proceed as follows:

Target Molecule (Sulfonamide) ⇒ 4-Ethoxybutane-1-sulfonyl chloride + Amine

Two-Group Disconnections: In more complex scenarios, two-group disconnections can be powerful tools. For example, in a molecule where the 4-ethoxybutylsulfonyl group is attached to a carbon atom (a sulfone), a two-group C-C disconnection might be considered in conjunction with other functional groups present in the molecule. This strategy often relies on well-established carbon-carbon bond-forming reactions like the aldol (B89426) or Michael reactions in the forward synthesis.

The primary strategic bond cleavage in the retrosynthesis of molecules containing the 4-ethoxybutane-1-sulfonyl moiety is the bond connecting the sulfonyl group to the rest of the molecule. The reliability of sulfonylation reactions makes this a highly effective disconnection. The key is to recognize the sulfonamide or sulfonate ester linkage within the target molecule, which immediately suggests 4-ethoxybutane-1-sulfonyl chloride as the corresponding synthetic equivalent.

Functional Group Interconversions (FGIs) within Retrosynthetic Planning

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis that allows for the conversion of one functional group into another to facilitate a key disconnection or to simplify the synthetic route. In the context of 4-ethoxybutane-1-sulfonyl chloride, FGIs can be employed in several ways:

Precursor to the Sulfonyl Chloride: The sulfonyl chloride itself can be accessed through FGI from the corresponding sulfonic acid. This adds another layer to the retrosynthetic plan:

4-Ethoxybutane-1-sulfonyl chloride ⇒ 4-Ethoxybutane-1-sulfonic acid

Manipulation of Other Functional Groups: Within the target molecule, other functional groups may need to be interconverted to unmask the necessary amine or alcohol for the key sulfonylation step in the forward synthesis. For example, a nitro group can be reduced to an amine, or a ketone can be reduced to an alcohol, which can then be reacted with 4-ethoxybutane-1-sulfonyl chloride.

Design of Convergent and Linear Synthesis Pathways Utilizing the Compound

Table 1: Comparison of Linear and Convergent Synthesis Strategies

FeatureLinear SynthesisConvergent Synthesis
Overall Yield Generally lower, multiplicative loss at each step.Generally higher, as key fragments are synthesized in parallel.
Efficiency Can be less efficient for complex targets.More efficient for complex molecules.
Flexibility Less flexible, as the main chain is built sequentially.More flexible, allowing for optimization of individual fragment syntheses.
Application Suited for simpler molecules or when a common intermediate is elaborated.Preferred for the synthesis of complex natural products and drug candidates.

Case Studies in Complex Natural Product Synthesis Planning and Drug Candidate Design

While specific examples of the use of 4-ethoxybutane-1-sulfonyl chloride in the total synthesis of complex natural products are not widely reported in the literature, the sulfonamide moiety is a well-established pharmacophore in medicinal chemistry. The principles of retrosynthetic analysis can be applied to hypothetically incorporate the 4-ethoxybutylsulfonyl group into drug candidates.

For instance, in the design of novel inhibitors for a specific enzyme, a known pharmacophore containing an amine could be coupled with 4-ethoxybutane-1-sulfonyl chloride. The retrosynthetic analysis would identify the amine-containing fragment and the sulfonyl chloride as key building blocks. The ethoxybutane chain could be designed to probe a specific hydrophobic pocket within the enzyme's active site, potentially enhancing binding affinity and selectivity.

Table 2: Hypothetical Application in Drug Design

Target ClassRetrosynthetic DisconnectionRationale for 4-Ethoxybutane-1-sulfonyl Moiety
Kinase InhibitorsC(aryl)-N(sulfonamide) bondThe sulfonamide can act as a hinge-binder, while the 4-ethoxybutane tail can occupy a hydrophobic region.
Carbonic Anhydrase InhibitorsZn-binding group and sulfonamideThe sulfonamide group is a classic zinc-binding pharmacophore. The lipophilic tail could improve cell permeability.
AntibacterialsPABA analogue disconnectionSulfonamides are known antibacterial agents that mimic p-aminobenzoic acid (PABA). The 4-ethoxybutane group could modify pharmacokinetic properties.

Future Prospects and Emerging Research Frontiers in 4 Ethoxybutane 1 Sulfonylchloride Chemistry

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of sulfonyl chlorides are increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis. These technologies offer significant advantages in terms of safety, scalability, and efficiency, particularly for reactions that are highly exothermic or involve hazardous reagents.

Continuous flow processes for the synthesis of sulfonyl chlorides, for instance, have demonstrated improved space-time yields and enhanced safety profiles by minimizing the volume of reactive intermediates at any given time. In a potential application to 4-ethoxybutane-1-sulfonylchloride, a continuous flow setup could involve the precise mixing of the corresponding thiol or disulfide with a chlorinating agent in a microreactor, followed by in-line purification. This approach would allow for exquisite control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and yield of the final product.

Automated synthesis platforms, which can perform multi-step reactions with minimal human intervention, represent another promising frontier. These systems, often utilizing pre-packed reagent capsules, could be adapted for the derivatization of this compound. An automated platform could sequentially react this compound with a library of amines or alcohols to rapidly generate a diverse set of sulfonamides or sulfonate esters for screening in drug discovery or materials science.

Illustrative Data Table for Potential Continuous Flow Synthesis of this compound:

ParameterBatch Process (Projected)Continuous Flow Process (Projected)
Reaction Volume 1 L10 mL
Residence Time 4 hours15 minutes
Temperature Control ± 5 °C± 1 °C
Space-Time Yield LowHigh
Safety Profile ModerateHigh

Exploration of Novel Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. While specific research on the photocatalytic and electrocatalytic reactions of this compound is not yet available, the known reactivity of other sulfonyl chlorides suggests significant potential.

For instance, the photocatalytic generation of sulfonyl radicals from sulfonyl chlorides is a well-established process. These highly reactive intermediates can participate in a variety of transformations, including additions to alkenes and alkynes, and cross-coupling reactions. It is conceivable that this compound could be employed in such reactions to introduce the 4-ethoxybutanesulfonyl moiety into complex molecules under mild, light-driven conditions.

Electrocatalysis offers another avenue for activating this compound. Electrochemical methods could be developed for the reductive cleavage of the S-Cl bond to generate a sulfonyl anion, or for its oxidative transformation. These electrochemically generated intermediates could then be trapped with various electrophiles or nucleophiles, providing access to a range of novel organosulfur compounds.

Discovery of Unprecedented Reactivities and Selectivities in Organosulfur Chemistry

The exploration of this compound under a variety of reaction conditions could lead to the discovery of new and unexpected reactivities. The interplay between the sulfonyl chloride group and the distal ethoxy group could give rise to unique intramolecular cyclization pathways or selective transformations that are not observed in simpler alkyl sulfonyl chlorides.

For example, in the presence of a suitable base or catalyst, the ethoxy group could potentially act as an internal nucleophile, leading to the formation of cyclic sulfonates. The reaction conditions could be fine-tuned to control the regioselectivity of such cyclizations, affording novel heterocyclic scaffolds. Furthermore, the development of new catalysts could enable previously inaccessible cross-coupling reactions of this compound, expanding its synthetic utility.

Development of Next-Generation Sustainable and Efficient Synthetic Routes

A key focus of modern chemical research is the development of sustainable and efficient synthetic methods. Future research on this compound will likely prioritize the development of green synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

This could involve exploring alternative chlorinating agents to the commonly used thionyl chloride or sulfuryl chloride, which generate stoichiometric amounts of acidic byproducts. For example, the use of catalytic amounts of a chloride source in combination with a terminal oxidant could provide a more atom-economical approach. Additionally, the synthesis of the precursor to this compound could be envisioned from bio-based starting materials, further enhancing the sustainability of its production.

The development of one-pot, multi-component reactions involving this compound would also contribute to more efficient and sustainable synthetic processes by reducing the number of purification steps and minimizing solvent usage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-ethoxybutane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of 4-ethoxybutanol followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction temperature (typically 0–5°C for chlorination) and stoichiometric ratios (e.g., excess SOCl₂) are critical for minimizing side products like sulfonic acids . Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) improves purity.

Q. What nucleophilic reactions are feasible with 4-ethoxybutane-1-sulfonyl chloride, and how does its electrophilicity compare to analogs?

  • Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution with amines (to form sulfonamides) and alcohols (to form sulfonate esters). Its electrophilicity is modulated by the electron-donating ethoxy group, which slightly reduces reactivity compared to 4-methoxy analogs but enhances stability . Reactivity can be quantified using Hammett σ constants or computational studies (e.g., DFT calculations).

Q. How can researchers confirm the structural integrity of 4-ethoxybutane-1-sulfonyl chloride post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Characteristic peaks for ethoxy (-OCH₂CH₃, δ ~1.2–1.4 ppm for CH₃; δ ~3.4–3.6 ppm for CH₂) and sulfonyl chloride (-SO₂Cl, no direct proton signal).
  • IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and S-Cl (~550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 214 (C₆H₁₃ClO₃S⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 4-ethoxybutane-1-sulfonyl chloride derivatives?

  • Methodological Answer : Contradictions in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-methoxy or 4-cyclopentylmethoxy analogs) .
  • Dynamic NMR : Resolve rotational barriers or conformational isomers.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation .

Q. What experimental designs optimize the synthesis of sulfonamide derivatives while minimizing hydrolysis?

  • Methodological Answer :

  • Stepwise Protocol : React with amines in anhydrous dichloromethane (DCM) at 0°C, using a Schlenk line to exclude moisture.
  • Quenching : Add ice-cold water to terminate reactions and extract products immediately.
  • Stability Testing : Monitor hydrolysis rates via HPLC under varying pH/temperature conditions .

Q. How does the ethoxy substituent influence the compound’s stability and reactivity in long-term storage?

  • Methodological Answer :

  • Stability Profile : The ethoxy group reduces hygroscopicity compared to shorter alkoxy chains (e.g., methoxy). Store under inert gas (N₂/Ar) at –20°C.
  • Decomposition Pathways : Hydrolysis to sulfonic acid is the primary degradation route. Conduct accelerated aging studies (40°C/75% RH) with periodic FTIR/NMR analysis .

Contradiction Analysis & Mechanistic Studies

Q. Why do some studies report conflicting biological activity data for sulfonamide derivatives of this compound?

  • Methodological Answer : Variations in biological assays (e.g., cell line specificity, concentration ranges) and impurities (e.g., residual sulfonic acid) may explain discrepancies. Recommendations:

  • Purity Threshold : Use ≥95% pure derivatives (confirmed by HPLC).
  • Dose-Response Curves : Test across 3–5 log concentrations to identify IC₅₀/EC₅₀ values .

Q. How can researchers differentiate between SN1 and SN2 mechanisms in reactions involving 4-ethoxybutane-1-sulfonyl chloride?

  • Methodological Answer :

  • Kinetic Studies : Measure reaction rates under varying nucleophile concentrations.
  • Stereochemical Analysis : Use chiral amines; retention of configuration suggests SN1, while inversion supports SN2.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2, while polar protic solvents (e.g., MeOH) favor SN1 .

Comparative Reactivity Table

CompoundSubstituentElectrophilicity (Relative)Stability (Hydrolysis)
4-Ethoxybutane-1-sulfonyl chloride-OCH₂CH₃ModerateHigh
4-Methoxybutane-1-sulfonyl chloride-OCH₃HighModerate
4-(Cyclopentylmethoxy) analog-OCH₂C₅H₉LowVery High
Data extrapolated from analog studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.